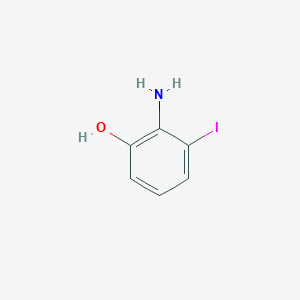

2-Amino-3-iodophenol

Description

Properties

IUPAC Name |

2-amino-3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFLCURUMAEIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641067 | |

| Record name | 2-Amino-3-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443921-86-6 | |

| Record name | 2-Amino-3-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-iodo-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-3-iodophenol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical properties and structure of 2-Amino-3-iodophenol, a substituted aromatic compound of interest in various fields of chemical research and development. This document summarizes its known physical and chemical characteristics, safety information, and structural features, while also highlighting areas where experimental data is currently limited.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with an amino group, a hydroxyl group, and an iodine atom at positions 2, 1, and 3 respectively. The arrangement of these functional groups dictates its chemical reactivity and physical properties.

Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this compound is limited, with much of the available information being calculated rather than experimentally determined. The following tables summarize the available data.

Table 1: General and Calculated Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆INO | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 137 °C (Explosive) (Calculated) | [2] |

| Boiling Point | 312.564 °C at 760 mmHg (Calculated) | [2] |

| Density | 2.094 g/cm³ (Calculated) | [2] |

| Flash Point | 142.834 °C (Calculated) | [2] |

Table 2: Identifiers

| Identifier | Value |

| CAS Number | 443921-86-6 |

| InChI | 1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 |

| InChIKey | VMFLCURUMAEIAO-UHFFFAOYSA-N |

| SMILES | Nc1c(O)cccc1I |

Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section) [3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 235.95670 | 136.2 |

| [M+Na]⁺ | 257.93864 | 138.0 |

| [M-H]⁻ | 233.94214 | 131.9 |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of analogous compounds. A common approach for introducing an iodine atom to a phenol ring is through electrophilic aromatic substitution. The presence of both an activating amino and hydroxyl group would direct iodination. A potential, though unverified, synthetic pathway could involve the direct iodination of 2-aminophenol.

Hypothetical Synthesis Workflow:

Caption: A possible synthetic route to this compound.

Reactivity and Safety

The reactivity of this compound is influenced by its three functional groups. The aromatic ring is activated towards electrophilic substitution by the electron-donating amino and hydroxyl groups. The amino group can act as a nucleophile and a base, while the phenolic hydroxyl group is weakly acidic. The carbon-iodine bond can participate in various coupling reactions, which is a common feature for aryl iodides.

Safety Information:

This compound is classified as a hazardous substance. The following table summarizes the key safety data.

Table 4: Hazard and Safety Information

| Category | Information |

| GHS Pictograms | GHS06 (Toxic) |

| Signal Word | Danger |

| Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) |

| Precautionary Statements | P264, P270, P280, P301 + P310, P305 + P351 + P338, P337 + P313 |

It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the searched literature. For general guidance, standard laboratory procedures for obtaining spectroscopic and physical data for solid organic compounds would be applicable.

General Considerations for Characterization:

-

NMR Spectroscopy: For ¹H and ¹³C NMR, deuterated solvents such as DMSO-d₆ or CDCl₃ would be suitable. The chemical shifts would be indicative of the substitution pattern on the aromatic ring.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H and N-H stretching (typically in the 3200-3600 cm⁻¹ region), as well as C-N, C-O, and C-I stretching vibrations and aromatic C-H and C=C bands.

-

Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) would be appropriate methods to determine the molecular weight and fragmentation pattern.

-

Melting Point: A standard melting point apparatus would be used. The observation of decomposition ("Expl.") suggests that heating should be done with care.[2]

-

Solubility: Qualitative solubility tests could be performed in a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.

Conclusion

This compound is a chemical compound with established structural and basic safety information. However, there is a notable lack of experimentally determined physicochemical data, particularly in the areas of spectroscopy and physical properties like melting point and solubility. The available data is predominantly computational. Further experimental investigation is required to fully characterize this compound and to develop specific and efficient synthetic protocols. This guide serves as a summary of the current knowledge and a starting point for future research endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-iodophenol from 2-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for 2-Amino-3-iodophenol, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, 2-aminophenol. Direct iodination of 2-aminophenol presents significant regioselectivity challenges due to the ortho- and para-directing nature of both the amino and hydroxyl functional groups. Therefore, a strategic approach involving protection, nitration, diazotization, iodination, and reduction is presented as a viable pathway to the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound from 2-aminophenol can be achieved through a multi-step process. This involves the initial protection of the reactive amino and hydroxyl groups, followed by a series of transformations to introduce the iodo and amino functionalities at the desired positions.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis. It is important to note that while these steps are based on established organic chemistry principles, optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 2-Acetamidophenyl acetate from 2-Aminophenol (Protection)

To control the regioselectivity of subsequent reactions, both the amino and hydroxyl groups of 2-aminophenol are protected by acetylation.

Methodology:

-

To a solution of 2-aminophenol in a suitable solvent (e.g., acetic acid or an inert solvent), add an excess of acetic anhydride.

-

The reaction can be catalyzed by the addition of a small amount of a strong acid, such as sulfuric acid.

-

The reaction mixture is typically stirred at room temperature or gently heated to ensure complete diacetylation.

-

Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

The solid 2-acetamidophenyl acetate is collected by filtration, washed with water, and dried.

| Reagent/Parameter | Molar Ratio/Value |

| 2-Aminophenol | 1.0 eq |

| Acetic Anhydride | > 2.0 eq |

| Catalyst (e.g., H₂SO₄) | Catalytic amount |

| Temperature | Room Temperature to 50°C |

| Reaction Time | 1-3 hours |

Step 2: Nitration of 2-Acetamidophenyl acetate

The introduction of a nitro group at the 3-position is a key step in this synthesis. The directing effects of the two acetyl groups will influence the position of nitration.

Methodology:

-

Dissolve 2-acetamidophenyl acetate in a suitable solvent, such as acetic acid or sulfuric acid.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period.

-

Carefully pour the reaction mixture over ice to precipitate the nitrated product.

-

Collect the product by filtration, wash with cold water, and dry.

| Reagent/Parameter | Molar Ratio/Value |

| 2-Acetamidophenyl acetate | 1.0 eq |

| Nitrating Agent (HNO₃/H₂SO₄) | Stoichiometric |

| Temperature | 0-10°C |

| Reaction Time | 1-2 hours |

Step 3: Hydrolysis to 2-Amino-3-nitrophenol

The acetyl protecting groups are removed by hydrolysis to yield 2-amino-3-nitrophenol.

Methodology:

-

Suspend the nitrated intermediate in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).

-

Heat the mixture to reflux to effect hydrolysis of both the ester and the amide.

-

Monitor the reaction by a suitable method (e.g., TLC) until completion.

-

Cool the reaction mixture and neutralize to precipitate the 2-amino-3-nitrophenol.

-

Collect the product by filtration, wash with water, and dry. A reddish-brown solid is the expected appearance of the product[1].

| Reagent/Parameter | Value |

| Hydrolysis Agent | Aqueous HCl or NaOH |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

Step 4: Diazotization of 2-Amino-3-nitrophenol and Iodination to 3-Iodo-2-nitrophenol

This step involves the conversion of the amino group to a diazonium salt, which is then displaced by iodide in a Sandmeyer-type reaction.

Methodology:

-

Dissolve 2-amino-3-nitrophenol in an aqueous mineral acid (e.g., HCl or H₂SO₄) and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt and formation of the iodo-compound.

-

The product, 3-iodo-2-nitrophenol, can be isolated by extraction with an organic solvent.

-

The organic extracts are then washed, dried, and the solvent is removed to yield the crude product, which can be purified by a suitable method like crystallization or chromatography.

| Reagent/Parameter | Molar Ratio/Value |

| 2-Amino-3-nitrophenol | 1.0 eq |

| Sodium Nitrite (NaNO₂) | ~1.1 eq |

| Potassium Iodide (KI) | > 1.0 eq |

| Temperature (Diazotization) | 0-5°C |

| Temperature (Iodination) | Room Temperature to 50°C |

Step 5: Reduction of 3-Iodo-2-nitrophenol to this compound

The final step is the reduction of the nitro group to an amino group to yield the target molecule.

Methodology: A variety of reducing agents can be employed for the reduction of the nitro group. A common and effective method is catalytic hydrogenation.

-

Dissolve 3-iodo-2-nitrophenol in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate to obtain the crude this compound.

-

The product can be purified by crystallization or column chromatography.

| Reagent/Parameter | Molar Ratio/Value |

| 3-Iodo-2-nitrophenol | 1.0 eq |

| Catalyst (e.g., 10% Pd/C) | Catalytic amount (e.g., 5-10 mol%) |

| Hydrogen Source | H₂ gas |

| Temperature | Room Temperature |

| Pressure | Atmospheric or slightly elevated |

Logical Relationships in the Synthetic Pathway

The proposed synthesis follows a logical progression of functional group transformations designed to overcome the inherent regioselectivity challenges of direct iodination.

Caption: Logical flow of the synthetic strategy.

Conclusion

The synthesis of this compound from 2-aminophenol is a challenging but feasible endeavor that requires a well-planned multi-step synthetic route. The strategy outlined in this guide, which employs protection, nitration, diazotization, iodination, and reduction, provides a robust framework for obtaining the desired product. Researchers and drug development professionals can utilize this guide as a foundation for their synthetic efforts, with the understanding that optimization of each step will be crucial for achieving high yields and purity of this important chemical intermediate.

References

2-Amino-3-iodophenol (CAS: 443921-86-6): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-iodophenol, with the Chemical Abstracts Service (CAS) number 443921-86-6, is a halogenated aromatic compound belonging to the aminophenol family. This document provides a comprehensive technical overview of its known physicochemical properties and safety information. Despite a thorough review of scientific literature and patent databases, specific experimental protocols for its synthesis, detailed analytical methodologies, and in-depth biological activity studies, including its effects on signaling pathways, are not extensively documented in publicly accessible resources. This guide, therefore, summarizes the available data and presents generalized experimental approaches for related compounds to serve as a foundational resource for researchers.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₆H₆INO and a molecular weight of 235.02 g/mol .[1][2][3] Its structure consists of a phenol ring substituted with an amino group and an iodine atom at positions 2 and 3, respectively. The available physicochemical data, largely derived from chemical supplier databases, are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 443921-86-6 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆INO | [1][2][3][5] |

| Molecular Weight | 235.02 g/mol | [1][2][3] |

| Physical Form | Solid | [6] |

| Melting Point | 137 °C (Explosive) | [1] |

| Boiling Point | 312.6 ± 37.0 °C at 760 mmHg | [5] |

| Density | 2.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 142.8 ± 26.5 °C | [5] |

| Refractive Index | 1.740 | [5] |

| InChI Key | VMFLCURUMAEIAO-UHFFFAOYSA-N | [1][6][5] |

| SMILES | Nc1c(I)cccc1O | [1] |

| Purity | Typically ≥98% | [6] |

| Storage Temperature | Ambient, 2-8°C, Keep in dark place, inert atmosphere | [6][4] |

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

-

H301: Toxic if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

The corresponding pictograms are the skull and crossbones and the exclamation mark (GHS06, GHS07).[6] Precautionary statements advise on safe handling, storage, and disposal.[5] It is also noted to be light-sensitive and should be kept cold and stored under an inert atmosphere like argon.[1][4]

Synthesis and Experimental Protocols

A plausible, though unverified, synthetic pathway could involve the selective iodination of 2-aminophenol or the reduction of 3-iodo-2-nitrophenol. The workflow for such a hypothetical synthesis is depicted below.

References

- 1. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-3-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-iodophenol (CAS No. 443921-86-6), a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this guide combines predicted data based on established spectroscopic principles with general experimental protocols for NMR, IR, and MS analysis. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Chemical Structure and Properties

-

Molecular Formula: C₆H₆INO

-

Molecular Weight: 235.02 g/mol

-

Appearance: Expected to be a solid at room temperature.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | OH |

| ~7.0 - 7.2 | Doublet of doublets | 1H | Ar-H |

| ~6.8 - 7.0 | Doublet of doublets | 1H | Ar-H |

| ~6.6 - 6.8 | Triplet | 1H | Ar-H |

| ~4.5 - 5.5 | Singlet (broad) | 2H | NH₂ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the OH and NH₂ peaks is due to hydrogen bonding and exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-OH |

| ~140 - 145 | C-NH₂ |

| ~130 - 135 | C-I |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | Ar-CH |

Note: The carbon attached to the iodine atom is expected to have a lower chemical shift due to the heavy atom effect.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium, Sharp | N-H stretch (symmetric) |

| 3200 - 3600 | Broad | O-H stretch (H-bonded) |

| 3000 - 3100 | Weak to Medium | Aromatic C-H stretch |

| 1580 - 1620 | Medium to Strong | N-H bend and Aromatic C=C stretch |

| 1450 - 1550 | Medium to Strong | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 1000 - 1100 | Medium | C-N stretch |

| 600 - 700 | Medium to Strong | C-I stretch |

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 235.95670 |

| [M+Na]⁺ | 257.93864 |

| [M-H]⁻ | 233.94214 |

| [M]⁺ | 234.94887 |

Data sourced from PubChem predictions.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 16 ppm.

-

A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

The spectral width is set to approximately 250 ppm.

-

A larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

-

The relaxation delay is set to 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Electron Ionization (EI): The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source. A high voltage is applied to the solution, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are formed.

-

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined to confirm the elemental composition.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Proposed Synthetic Pathway

Caption: A proposed synthetic pathway for this compound starting from 2-Aminophenol.

An In-depth Technical Guide on the Solubility of 2-Amino-3-iodophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of 2-Amino-3-iodophenol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive qualitative solubility assessment based on established chemical principles and data from analogous compounds. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility in various organic solvents, a critical step in process development, formulation, and analytical method design.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by the "like dissolves like" principle, where substances with similar polarities tend to be miscible.[1][2] this compound is a polar molecule due to the presence of an amino (-NH2) and a hydroxyl (-OH) group, both of which can act as hydrogen bond donors and acceptors. The iodine atom, while large, contributes to the overall molecular weight and has some influence on intermolecular interactions.[3]

Based on its structure, a predicted qualitative solubility profile in common laboratory solvents is presented below. It is important to emphasize that this table represents a scientifically informed estimation and should be validated through experimental analysis.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately to Sparingly Soluble | The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents. However, the bulky iodine atom and the aromatic ring may limit high solubility in water. Solubility is expected to be higher in alcohols compared to water.[4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can accept hydrogen bonds and possess strong dipole moments, facilitating favorable dipole-dipole interactions with the polar this compound molecule. |

| Slightly Polar | Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | These solvents have some polar character but are less effective at solvating molecules with strong hydrogen bonding capabilities. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | The significant difference in polarity between this compound and non-polar solvents results in weak solute-solvent interactions, leading to poor solubility.[5] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are necessary. The following protocols describe the isothermal saturation method, a common and accurate technique.

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any suspended solid particles.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

This comprehensive approach, combining theoretical prediction with a robust experimental protocol, provides a solid foundation for researchers and drug development professionals working with this compound to understand and quantify its solubility in various organic solvents. This knowledge is essential for the successful design of chemical syntheses, purification processes, and pharmaceutical formulations.

References

Thermal Stability and Decomposition of 2-Amino-3-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Amino-3-iodophenol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related aminophenol and iodinated aromatic compounds to project its thermal behavior. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided to facilitate further empirical studies.

Introduction

This compound is a halogenated aromatic compound with potential applications as an intermediate in pharmaceutical synthesis. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly in drug development where thermal events can impact purity, efficacy, and safety. This guide outlines the expected thermal properties and decomposition pathways based on the analysis of analogous structures.

Projected Thermal Stability and Decomposition

Key Projections:

-

Melting Point: The melting point of this compound is expected to be influenced by the presence of the iodine atom. Halogenation can affect crystal lattice energy and intermolecular interactions, leading to a different melting point compared to the parent 2-aminophenol.

-

Decomposition Onset: The presence of both an amino and a hydroxyl group on the aromatic ring suggests that the molecule may be susceptible to thermal degradation. The C-I bond is also a potential site of thermal cleavage. Decomposition is likely to be a multi-stage process.

-

Decomposition Products: Upon heating, potential decomposition pathways could involve the loss of water, ammonia, and iodine or hydrogen iodide. The formation of polymeric residues at higher temperatures is also plausible.

A comparative analysis of the thermal stability of related compounds is summarized in the table below.

| Compound | Onset of Thermal Degradation (Tonset) | Maximum Thermal Decomposition Temperature (Tmax) | Notes |

| o-Aminophenol | ~175°C | ~178.17°C | Exhibits a one-step thermal degradation pattern.[1] |

| Substituted Phenols | Varies with substituent | Varies with substituent | Ortho-substituted phenols tend to react more rapidly upon thermolysis. |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition of this compound, the following detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point, enthalpy of fusion, and other thermal transitions.

Methodology:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Use a calibrated Differential Scanning Calorimeter.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 400°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature and the peak temperature of any endothermic or exothermic events.

-

Calculate the enthalpy of fusion (ΔHf) from the area of the melting peak.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Use a calibrated Thermogravimetric Analyzer.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and a hypothetical decomposition pathway for this compound.

Conclusion

While specific experimental data on the thermal stability of this compound is lacking, this guide provides a robust framework for its characterization. The projected thermal behavior, based on related compounds, suggests that it will undergo decomposition at elevated temperatures. The detailed experimental protocols for DSC and TGA offer a clear path for researchers to obtain empirical data. This information is critical for ensuring the safe and effective use of this compound in pharmaceutical research and development.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2-Amino-3-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Amino-3-iodophenol (CAS RN: 443921-86-6). Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of the compound for research and development purposes.

Compound Identification and Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆INO | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 170 - 175 °C (338 - 347 °F) | |

| Boiling Point | 312.564 °C at 760 mmHg (Calculated) | [2] |

| Flash Point | Not applicable | |

| Density | 2.094 g/cm³ (Calculated) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | GHS06 | Danger | H301: Toxic if swallowed |

| Eye Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | 4 | GHS07 | Warning | H332: Harmful if inhaled |

| Germ cell mutagenicity | 2 | GHS08 | Warning | H341: Suspected of causing genetic defects |

Note: Hazard classifications for similar compounds like 2-aminophenol and 3-iodophenol suggest potential for skin irritation and environmental toxicity.[3][4] Therefore, handling with appropriate care is essential.

Safe Handling Procedures

Proper handling of this compound is critical to minimize exposure and prevent adverse health effects. The following experimental protocols should be strictly followed.

3.1. Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Body Protection: A lab coat or other protective clothing to prevent skin contact.[6]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[5][7]

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

3.3. Handling Protocol

-

Preparation: Before handling, read and understand the Safety Data Sheet (SDS). Ensure the work area is clean and uncluttered.

-

Dispensing: Avoid generating dust when weighing or transferring the solid material.[3] Use a dedicated spatula and weighing paper.[8]

-

Spill Management:

-

Minor Spills: For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[6] Avoid creating dust.[3] Clean the affected area with soap and water.[6]

-

Major Spills: Evacuate the area and alert emergency personnel.[6] Prevent the spillage from entering drains or waterways.[6]

-

-

Hygiene: Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in the work area.[7]

Storage Procedures

Proper storage is essential to maintain the stability and purity of this compound.

| Storage Parameter | Recommendation | Rationale | Reference |

| Temperature | Store at room temperature or refrigerated (2-8°C). | Lower temperatures can slow down potential degradation. | [8][9] |

| Container | Keep in a tightly closed container. | Prevents contamination and absorption of moisture. | [3] |

| Environment | Store in a dry, well-ventilated place. | Moisture can lead to hydrolysis. | [3] |

| Security | Store in a locked cabinet or an area accessible only to authorized personnel. | Prevents accidental exposure or misuse. | [3][7] |

| Incompatibilities | Acids, acid anhydrides, acid chlorides, chloroformates. | To prevent potentially hazardous reactions. | [5] |

First Aid Measures

In case of exposure, follow these first aid protocols:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations for hazardous waste.[5][7] Do not allow the product to enter drains.[3]

Visual Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Safe Handling and Storage Workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. CAS # 443921-86-6, this compound: more information. [ww.chemblink.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. biochemopharma.fr [biochemopharma.fr]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Synthesis of 2-Amino-3-iodophenol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-Amino-3-iodophenol, a valuable building block in medicinal chemistry and materials science. This document details the plausible synthetic pathways, outlines experimental protocols, and presents quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted aromatic compound featuring amino, hydroxyl, and iodo functional groups. This unique arrangement of substituents makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, while the amino and hydroxyl groups provide sites for the introduction of diverse pharmacophores and other molecular fragments.

This guide focuses on a practical and accessible two-step synthetic approach, beginning with the iodination of a commercially available starting material, followed by a reduction step.

Synthetic Pathway Overview

The most direct and plausible synthetic route to this compound involves a two-step sequence:

-

Iodination of 2-Nitrophenol: The synthesis commences with the regioselective iodination of 2-nitrophenol to yield the key intermediate, 3-iodo-2-nitrophenol. The directing effects of the hydroxyl and nitro groups on the aromatic ring make the introduction of an iodine atom at the 3-position a challenging yet achievable transformation.

-

Reduction of 3-Iodo-2-nitrophenol: The subsequent step involves the selective reduction of the nitro group in 3-iodo-2-nitrophenol to an amino group, affording the final product, this compound. This reduction must be carried out under conditions that do not affect the iodo or hydroxyl functionalities.

The overall synthetic transformation is depicted in the following diagram:

Caption: Two-step synthesis of this compound.

Experimental Protocols

Detailed experimental procedures for each step of the synthesis are outlined below. These protocols are based on established chemical transformations and have been adapted for the specific synthesis of this compound.

Step 1: Synthesis of 3-Iodo-2-nitrophenol

The regioselective iodination of 2-nitrophenol is a critical step. While various iodinating agents can be employed, a common method involves the use of iodine in the presence of an oxidizing agent to generate an electrophilic iodine species.

Illustrative Experimental Workflow:

Caption: Workflow for the synthesis of 3-Iodo-2-nitrophenol.

Detailed Methodology:

A solution of 2-nitrophenol in a suitable solvent, such as glacial acetic acid, is treated with molecular iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a hypervalent iodine reagent). The reaction mixture is then heated to facilitate the electrophilic aromatic substitution. Upon completion, the reaction is quenched, and the product is extracted and purified. The precise control of reaction conditions, including temperature and stoichiometry, is crucial for achieving the desired regioselectivity and maximizing the yield of 3-iodo-2-nitrophenol.

Step 2: Synthesis of this compound

The reduction of the nitro group in 3-iodo-2-nitrophenol can be achieved using various reducing agents. A common and effective method is the use of tin(II) chloride in an acidic medium.

Illustrative Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

3-Iodo-2-nitrophenol is dissolved in a mixture of a suitable solvent, such as ethanol, and concentrated hydrochloric acid. To this solution, an excess of tin(II) chloride dihydrate is added, and the mixture is heated at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the pH is carefully adjusted with a base (e.g., sodium hydroxide solution) to precipitate the product. The crude this compound is then collected by filtration, washed, and can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that these values are illustrative and may vary depending on the specific experimental conditions and scale of the reaction.

Table 1: Reagents and Reaction Conditions for the Synthesis of 3-Iodo-2-nitrophenol

| Reagent/Parameter | Molar Ratio (relative to 2-Nitrophenol) | Typical Quantity (for 10 mmol scale) |

| 2-Nitrophenol | 1.0 | 1.39 g |

| Iodine (I₂) | 1.0 - 1.2 | 2.54 - 3.05 g |

| Oxidizing Agent | 1.0 - 1.5 | Varies |

| Solvent (e.g., Acetic Acid) | - | 20 - 50 mL |

| Reaction Temperature | - | 60 - 80 °C |

| Reaction Time | - | 4 - 8 hours |

| Typical Yield | - | 60 - 75% |

Table 2: Reagents and Reaction Conditions for the Synthesis of this compound

| Reagent/Parameter | Molar Ratio (relative to 3-Iodo-2-nitrophenol) | Typical Quantity (for 5 mmol scale) |

| 3-Iodo-2-nitrophenol | 1.0 | 1.33 g |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 3.0 - 5.0 | 3.38 - 5.64 g |

| Concentrated HCl | - | 10 - 20 mL |

| Solvent (e.g., Ethanol) | - | 20 - 40 mL |

| Reaction Temperature | - | Reflux (approx. 80 °C) |

| Reaction Time | - | 2 - 4 hours |

| Typical Yield | - | 80 - 90% |

Conclusion

The two-step synthesis of this compound presented in this technical guide offers a reliable and practical approach for its preparation in a laboratory setting. By carefully controlling the reaction conditions for both the iodination of 2-nitrophenol and the subsequent reduction of the nitro intermediate, researchers can obtain this valuable building block in good overall yield. The provided experimental protocols and quantitative data serve as a solid foundation for the successful synthesis of this compound, enabling its use in the development of novel molecules with potential applications in medicine and materials science.

Commercial Suppliers and Synthetic Applications of 2-Amino-3-iodophenol for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-iodophenol is a halogenated aromatic compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals and functional materials. Its structure, featuring amino, hydroxyl, and iodo substituents on a benzene ring, offers multiple reactive sites for chemical modification. This guide provides an overview of the commercial availability of this compound for research purposes and explores its potential synthetic applications, particularly in the construction of phenoxazine scaffolds. Due to the limited publicly available data on this specific compound, this guide also presents a generalized experimental workflow for a key potential application based on the reactivity of similar 2-aminophenols.

Commercial Availability

The acquisition of this compound for research can be challenging due to its specialized nature. While several chemical suppliers list the compound, detailed quantitative data such as purity, available quantities, and pricing are not always readily accessible online and may require direct inquiry. Notably, some major suppliers have discontinued this product. Researchers are advised to contact the suppliers directly to obtain the most current information and to request a certificate of analysis to verify the product's identity and purity.

| Supplier | Website | CAS Number | Molecular Formula | Notes |

| Santa Cruz Biotechnology | --INVALID-LINK-- | 443921-86-6 | C₆H₆INO | Listed for research use.[1] |

| Sigma-Aldrich | --INVALID-LINK-- | 443921-86-6 | C₆H₆INO | Product is discontinued, and the company states it does not collect analytical data for this compound.[2] |

| Echemi | --INVALID-LINK-- | 443921-86-6 | C₆H₆INO | Listed with basic physical properties. |

| Pharmaffiliates | --INVALID-LINK-- | 443921-86-6 | C₆H₆INO | Offers the compound and suggests login for price and availability.[3] |

| ChemBlink | --INVALID-LINK-- | 443921-86-6 | C₆H₆INO | Lists several potential suppliers.[4] |

Synthetic Applications and Experimental Protocols

Research literature specifically detailing the experimental use of this compound is scarce. However, the chemical structure strongly suggests its utility as a precursor in the synthesis of substituted phenoxazines. Phenoxazine derivatives are a class of heterocyclic compounds with a wide range of applications, including as fluorescent dyes, redox indicators, and scaffolds in medicinal chemistry. The general reaction involves the oxidative condensation of two molecules of a 2-aminophenol derivative.

Proposed Experimental Protocol: Synthesis of an Iodinated Phenoxazine Derivative

The following is a generalized protocol for the synthesis of a diiodophenoxazinone derivative from this compound, based on established methods for phenoxazine synthesis from other 2-aminophenols. This protocol is provided as a representative example and may require optimization.

Objective: To synthesize 1,9-diiodo-3H-phenoxazin-3-one from this compound via oxidative dimerization.

Materials:

-

This compound

-

Methanol

-

Aqueous solution of an oxidizing agent (e.g., iron(III) chloride, potassium ferricyanide)

-

Stirring plate and stir bar

-

Reaction flask

-

Filtration apparatus (e.g., Büchner funnel)

-

Purification system (e.g., column chromatography with silica gel)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Methodology:

-

Dissolution: Dissolve a known quantity of this compound in methanol in a reaction flask with stirring until a clear solution is obtained.

-

Oxidative Coupling: Slowly add an aqueous solution of the oxidizing agent dropwise to the methanolic solution of this compound at room temperature with vigorous stirring. The reaction progress can often be monitored by a color change.

-

Reaction Monitoring: The reaction should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Precipitation and Isolation: Upon completion of the reaction, the product may precipitate from the solution. If so, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product should be purified, typically by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired iodinated phenoxazine derivative.

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Synthesis

The synthesis of phenoxazine derivatives from 2-aminophenols follows a clear logical progression from starting materials to the final, purified product. This workflow can be visualized as a directed graph.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]

- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Aminophenols

For Researchers, Scientists, and Drug Development Professionals

Halogenated aminophenols are a significant class of aromatic compounds characterized by the presence of amino (-NH2), hydroxyl (-OH), and one or more halogen (F, Cl, Br, I) functional groups on a benzene ring. The nature, number, and position of these substituents profoundly influence the molecule's physicochemical properties. This technical guide provides a comprehensive overview of these properties, details the experimental methodologies for their determination, and touches upon their relevance in biological systems, making it an essential resource for professionals in drug discovery and chemical research.

Core Physicochemical Properties: Data Summary

The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing halogens dictates the acidity (pKa), lipophilicity (logP), solubility, and melting point of these compounds. These parameters are critical in predicting a molecule's pharmacokinetic and pharmacodynamic behavior.

Monohalogenated Aminophenols

| Compound | Isomer | Halogen | CAS Number | Melting Point (°C) | logP | pKa (Phenolic OH) | Water Solubility |

| Chloroaminophenols | 2-Amino-4-chlorophenol | Cl | 95-85-2 | 136-141[1] | 1.67[1] | - | Moderately soluble[2] |

| 4-Amino-2-chlorophenol | Cl | 3964-52-1 | 150-153[3][4] | 1.24 (estimated)[5] | - | - | |

| 4-Amino-3-chlorophenol | Cl | 17609-80-2 | 159-160[4] | 1.9[6] | - | - | |

| Bromoaminophenols | 2-Amino-4-bromophenol | Br | 40925-68-6 | 135-140[7][8] | 1.9[9] | 9.19 (Predicted)[10] | Slightly soluble[5][8] |

| 4-Amino-2-bromophenol | Br | 16750-67-7 | - | 1.8[11] | - | - | |

| Fluoroaminophenols | 2-Amino-4-fluorophenol | F | 399-97-3 | - | 1.3[12] | - | - |

| 4-Amino-3-fluorophenol | F | 399-95-1 | 135-137[1][13] | 1.1[14] | 9.23 (Predicted)[13] | Insoluble[3] | |

| Iodoaminophenols | 2-Amino-4-iodophenol | I | 99969-17-2 | - | 1.4[15] | - | - |

| 4-Amino-2-iodophenol | I | 89640-51-7 | 157-158[16] | 1.5[17] | - | - |

Dihalogenated Aminophenols

| Compound | Halogen | CAS Number | Melting Point (°C) | logP | pKa (Phenolic OH) | Water Solubility |

| 2-Amino-4,6-dichlorophenol | Cl | 527-62-8 | 94-97[18] | 2.3[2][19] | - | Soluble[18][20] |

| 4-Amino-2,6-dichlorophenol | Cl | 5930-28-9 | 167-170[21][22] | 2.281 (Calculated)[23] | 7.29 (Predicted)[21] | Lightly soluble in hot water, insoluble in cold water[24] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. Standard methodologies for pKa and logP are detailed below.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa) of a substance.[12] It involves monitoring pH changes in a solution upon the incremental addition of a titrant.

Methodology:

-

Calibration: The potentiometer is calibrated using standard buffers of known pH (e.g., 4, 7, and 10) to ensure accurate measurements.[15]

-

Sample Preparation: A precise quantity of the halogenated aminophenol is dissolved in a suitable solvent, typically water or a co-solvent if solubility is low, to a known concentration (e.g., 1 mM).[12] The ionic strength of the solution is kept constant using a salt solution like 0.15 M KCl.[15]

-

Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer and a pH electrode.[15] The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl) and subsequently with a standardized strong base (e.g., 0.1 M NaOH).[15] pH readings are recorded after each addition of the titrant.[15]

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the half-equivalence point.[12]

pKa Determination Workflow.

logP Determination via the Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.[24][25]

Methodology:

-

Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and shaken for 24 hours to ensure mutual saturation.[21][25] The two phases are then separated.

-

Partitioning: A known amount of the halogenated aminophenol is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase. The mixture is shaken for a sufficient time (e.g., 16-24 hours) to allow for equilibrium to be reached.[10][25]

-

Phase Separation and Quantification: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.[10] The concentration of the analyte in each phase is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.[24]

logP Determination Workflow.

Biological Relevance and Signaling Pathways

Halogenated aminophenols serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[7][8][26] Their inherent reactivity and structural features can also impart direct biological effects. For instance, some derivatives have been investigated for their antimicrobial properties and as enzyme inhibitors.

A common mechanism of action for phenolic compounds involves the inhibition of key enzymes in metabolic or signaling pathways. The following diagram illustrates a generalized model of enzyme inhibition.

Enzyme Inhibition Pathway.

In this model, the halogenated aminophenol acts as an inhibitor, binding to an enzyme and preventing it from converting its substrate into a product. This disruption of a key enzymatic step can halt a biological pathway, leading to a therapeutic or toxic effect. The specific enzyme and pathway targeted would depend on the precise structure of the halogenated aminophenol. Further research is needed to elucidate the specific molecular targets for many of these compounds.

References

- 1. 4-Amino-3-fluorophenol CAS#: 399-95-1 [m.chemicalbook.com]

- 2. 2-Amino-4,6-dichlorophenol | C6H5Cl2NO | CID 10699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 4-Amino-3-chlorophenol | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-bromophenol CAS#: 40925-68-6 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Amino-4-iodophenol | C6H6INO | CID 14549397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. 4-Amino-2-iodophenol | C6H6INO | CID 13774763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-Amino-4,6-dichlorophenol | 527-62-8 | Benchchem [benchchem.com]

- 19. echemi.com [echemi.com]

- 20. cionpharma.com [cionpharma.com]

- 21. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]

- 22. 4-Amino-2,6-dichlorophenol | CAS#:5930-28-9 | Chemsrc [chemsrc.com]

- 23. Phenol, 4-amino-2,6-dichloro- (CAS 5930-28-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 24. chembk.com [chembk.com]

- 25. benchchem.com [benchchem.com]

- 26. 4-Amino-3-chlorophenol CAS#: 17609-80-2 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Amino-3-iodophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-3-iodophenol as a versatile building block in palladium-catalyzed cross-coupling reactions. This compound is of significant interest in medicinal chemistry and materials science due to the presence of three distinct functional groups—an amino group, a hydroxyl group, and an iodine atom—that can be selectively functionalized. The ortho-relationship of the amino and hydroxyl groups also allows for the synthesis of valuable heterocyclic scaffolds such as benzoxazoles.

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This allows for the introduction of a wide variety of substituents at the 3-position, leading to a diverse array of novel chemical entities with potential applications in drug discovery and materials science.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative conditions and yields for various palladium-catalyzed cross-coupling reactions of this compound and structurally similar aminophenols. These conditions are based on established literature precedents and serve as a robust starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

| Coupling Partner | Palladium Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-92 |

| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 18 | 75-88 |

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines

| Coupling Partner | Palladium Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 70-95 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-24 | 65-90 |

| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | THF | 80 | 18 | 78-89 |

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Coupling Partner | Palladium Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 88-97 |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 70 | 8 | 85-94 |

| Trimethylsilylacetylene | PdCl₂(dppf) / CuI | DBU | Acetonitrile | 80 | 12 | 80-90 |

Experimental Protocols

The following are detailed, step-by-step protocols for the key palladium-catalyzed cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid to form a C-C bond.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

-

Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

-

Add degassed toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water for a 1 mmol scale reaction).

-

Stir the reaction mixture vigorously and heat to 100 °C under a positive pressure of inert gas.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed N-arylation of an amine with this compound. It is important to note that under certain conditions, O-arylation can be a competing reaction. The choice of ligand and base is crucial for selectivity.[1][2]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Glovebox (recommended for handling air-sensitive reagents)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube or reaction vial.

-

Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

-

Seal the vessel and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 12-24 hours), cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol describes the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF, followed by triethylamine (2.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Note: Synthesis of Phenoxazine via Intramolecular Ullmann Condensation of 2-Amino-3-iodophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxazine and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and materials science. This application note details a proposed experimental protocol for the synthesis of the phenoxazine core structure through a copper-catalyzed intramolecular Ullmann condensation of 2-Amino-3-iodophenol. This synthetic route offers a direct approach to the tricyclic phenoxazine system by forming a crucial carbon-oxygen bond.

The protocol described herein is based on established methodologies for analogous copper-catalyzed intramolecular C-O and C-N bond formations, particularly the Ullmann-type coupling reactions.[1][2] While a specific protocol for the intramolecular cyclization of this compound is not extensively documented, the conditions provided are derived from similar successful syntheses of N-aryl phenoxazines and other related heterocyclic systems.[1][3] This method is anticipated to be a reliable starting point for the efficient synthesis of phenoxazine from the specified precursor.

Proposed Reaction Scheme

The synthesis proceeds via a copper(I)-catalyzed intramolecular cyclization of this compound. The reaction involves the deprotonation of the phenolic hydroxyl group by a base, followed by coordination to the copper catalyst. Subsequent intramolecular oxidative addition of the aryl iodide and reductive elimination leads to the formation of the phenoxazine ring system.

Figure 1: Proposed reaction scheme for the synthesis of phenoxazine.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of phenoxazine from this compound based on analogous copper-catalyzed intramolecular cyclization reactions.[1][3]

Materials and Reagents:

-

This compound

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., Schlenk line or balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

-

Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) and copper(I) iodide (0.1 mmol, 0.1 eq).

-

The flask is then sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Add anhydrous dimethylformamide (DMF, 5-10 mL) via syringe.

-

-

Reaction Execution:

-

The reaction mixture is stirred and heated to 120-140 °C.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to be complete within 12-24 hours.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC/HPLC), the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts.

-

The filtrate is washed with water (3 x 20 mL) and brine (1 x 20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenoxazine.

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Data Presentation